molecular formula C12H11F2NO3 B11802710 6,7-Difluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

6,7-Difluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B11802710
M. Wt: 255.22 g/mol
InChI Key: DHLKAXFTTUETCO-UHFFFAOYSA-N
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Description

6,7-Difluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-R, p-methoxybenzaldehyde, and 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of ethanol or L-proline can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

6,7-Difluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Difluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The pathways involved include the formation of stable complexes with the DNA-enzyme complex, preventing the supercoiling and relaxation of DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Difluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound for further drug development and research.

Properties

Molecular Formula

C12H11F2NO3

Molecular Weight

255.22 g/mol

IUPAC Name

6,7-difluoro-1,4-dimethyl-2-oxo-3H-quinoline-4-carboxylic acid

InChI

InChI=1S/C12H11F2NO3/c1-12(11(17)18)5-10(16)15(2)9-4-8(14)7(13)3-6(9)12/h3-4H,5H2,1-2H3,(H,17,18)

InChI Key

DHLKAXFTTUETCO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C2=CC(=C(C=C21)F)F)C)C(=O)O

Origin of Product

United States

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